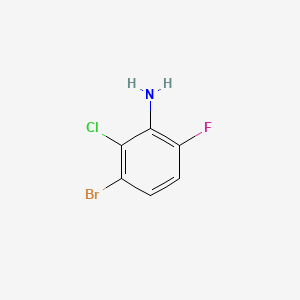

3-Bromo-2-chloro-6-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

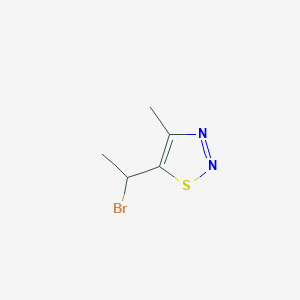

3-Bromo-2-chloro-6-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It has a molecular weight of 224.46 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-6-fluoroaniline is1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-fluoroaniline has a melting point of 61-62°C . The compound’s density is predicted to be 1.809±0.06 g/cm3 .Scientific Research Applications

Dielectric Properties : A study by Vyas and Vashisth (1988) investigated the dielectric absorption of various polar molecules, including bromo and fluoro substituted anilines, in benzene. This research is relevant for understanding the dielectric behavior of compounds like 3-Bromo-2-chloro-6-fluoroaniline, which can be crucial in applications like solvent polarity and molecular interactions in solutions (A. D. Vyas & V. M. Vashisth, 1988).

Crystal and Molecular Structure : Betz (2015) determined the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, providing insights into the structural properties of halogenated anilines. Such studies are vital for understanding the material properties and potential applications of these compounds in various fields (R. Betz, 2015).

Halogenometalates with Organic Cations : Research by Bentrup, Feist, and Kemnitz (1999) reviewed the structural chemistry and thermal behavior of halogenocomplexes, including fluoro, chloro, and bromo complexes. This study is relevant for understanding how 3-Bromo-2-chloro-6-fluoroaniline could potentially interact with metal ions, leading to applications in materials science and coordination chemistry (U. Bentrup, M. Feist, & E. Kemnitz, 1999).

Photochemical Behavior : Othmen and Boule (2000) studied the photochemical behavior of 2-halogenoanilines, including fluoro, chloro, and bromo derivatives. This research provides insights into the photostability and photodegradation pathways of compounds like 3-Bromo-2-chloro-6-fluoroaniline, which is important for their potential use in photochemical applications (K. Othmen & P. Boule, 2000).

Thermal Electron Attachment : A study by Wentworth, George, and Keith (1969) on thermal electron attachment to aliphatic fluoro, chloro, and bromo compounds can provide insights into the electron affinity and reactivity of 3-Bromo-2-chloro-6-fluoroaniline (W. Wentworth, R. George, & H. Keith, 1969).

Chemoselective Amination : Research by Stroup et al. (2007) on the chemoselective amination of halogenated pyridines, including 5-bromo-2-chloro-3-fluoropyridine, could be extrapolated to understand the reactivity of 3-Bromo-2-chloro-6-fluoroaniline in similar chemoselective reactions (Bryan W. Stroup, P. Szklennik, C. Forster, & M. Serrano-Wu, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-2-chloro-6-fluoroaniline is a halogenated aniline derivative . It is primarily used as a reagent in the Suzuki-Miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. The primary target of this compound is the organoboron reagent used in the Suzuki-Miyaura coupling .

Mode of Action

The mode of action of 3-Bromo-2-chloro-6-fluoroaniline involves its interaction with the organoboron reagent in the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It plays a crucial role in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The result of the action of 3-Bromo-2-chloro-6-fluoroaniline is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is instrumental in the synthesis of various organic compounds, including pharmaceuticals and polymers .

properties

IUPAC Name |

3-bromo-2-chloro-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOEQLGHNXAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2467309.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)

![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)

![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)

![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)

![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)